(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Beschreibung
Eigenschaften
IUPAC Name |
(1R)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESLSUHCZOWNX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Carboxylic Acid Condensation
Reaction of 4-methyl-1,2-diaminobenzene with phenylacetic acid derivatives under acidic conditions (HCl or HSO) yields 7-methyl-1-phenyl-1H-benzo[d]imidazole. For example:
Aldehyde-Mediated Cyclization
Alternative routes employ 4-methyl-1,2-diaminobenzene and benzaldehyde derivatives in oxidative conditions (e.g., NaSO or air oxidation):
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Carboxylic Acid | Phenylacetyl chloride | 110°C | 75 | ≥95% |
| Aldehyde | Benzaldehyde derivative | 80°C | 70 | ≥92% |
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Reductive Amination | Pd/C, (R)-2-nitropropan | 95 | 65 |
| Chiral Resolution | (R,R)-Tartaric acid | 99 | 50 |
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactor systems enhance yield and reduce side reactions during benzimidazole cyclization:
Purification Techniques
-
Crystallization : Methanol/water (3:1) recrystallization removes regioisomers.
-
Chromatography : Silica gel (CHCl:MeOH 9:1) isolates enantiopure product.
Challenges and Mitigation Strategies
Regioselectivity in Benzimidazole Formation
Enantiomer Separation
-
Issue : Low yield in chiral resolution.
-
Solution : Combinatorial screening of resolving agents (e.g., camphorsulfonic acid).
Recent Advances in Catalysis
Asymmetric Organocatalysis
Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective amination:
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific protein kinases involved in cancer progression .
Case Study:
In a study focusing on benzimidazole derivatives, compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
2. Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activities. The structural features of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine suggest it may possess similar properties, making it a candidate for further exploration in treating bacterial and fungal infections .
Case Study:
A related compound was evaluated for its efficacy against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into the benzimidazole scaffold's potential as a new class of antimicrobial agents .
Potential Applications in Drug Development
Given its structural characteristics, (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has potential applications in developing drugs targeting specific diseases:
1. Neurological Disorders
Research into imidazole derivatives has suggested potential benefits in treating neurological disorders due to their ability to modulate neurotransmitter systems . Further studies could explore this avenue for (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine.
2. Anti-inflammatory Agents
The pharmacological profile of similar compounds indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Wirkmechanismus
The mechanism of action of ®-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
(R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS: 1398507-68-0)
- Structure : Replaces the 1-phenyl group with a cyclobutyl ring.
- Molecular Formula : C₁₃H₁₇N₃.
- Key Differences : The cyclobutyl substituent introduces steric bulk and altered lipophilicity compared to the planar phenyl group in the target compound. This modification may affect binding affinity to biological targets, such as enzymes or receptors .
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 67266-48-2)
- Structure : Features a methoxy group at position 7 and a methanamine (shorter chain) instead of ethanamine.
- Molecular Formula : C₉H₁₁N₃O.
- The shorter methanamine chain may reduce steric interactions in binding pockets compared to the ethanamine group in the target compound .
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine (CAS: 933722-03-3)
- Structure : Replaces the benzimidazole core with a simpler imidazole ring and adds a 2-phenylethyl group.
- Molecular Formula : C₁₂H₁₅N₃.
- This compound exists as an oil, contrasting with the solid state of the target compound .
Functional Group Modifications
2-(1H-Benzo[d]imidazol-2-yl)ethanamine
- Structure : Lacks the 7-methyl and 1-phenyl substituents present in the target compound.
- Key Differences : The simplified structure may exhibit reduced binding specificity due to the absence of substituents that confer steric and electronic effects. This compound is commercially available as a hydrochloride salt, highlighting its utility as a building block in medicinal chemistry .
1-(1H-Benzo[d]imidazol-2-yl)ethanone
- Structure : Replaces the ethanamine group with a ketone .
- Key Differences : The ketone group eliminates the chiral center and amine functionality, which are critical for interactions with biological targets (e.g., hydrogen bonding). This compound is an intermediate in synthesizing hybridized benzimidazole-chalcone derivatives .
Pharmacological and Physical Property Comparisons
Biologische Aktivität
(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, a chiral compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Overview of the Compound
- IUPAC Name : (R)-1-(7-methyl-1-phenyl-1H-benzo[D]imidazol-2-yl)ethanamine
- CAS Number : 1398507-82-8
- Molecular Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
This compound is synthesized through methods involving the cyclization of o-phenylenediamine with aldehydes or ketones under acidic conditions, followed by reductive amination .
The biological activity of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as:
- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.
- Receptor Modulator : It may act as an agonist or antagonist at certain receptors, altering signaling pathways that affect cellular responses .
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications in the structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance:
| Compound | Structure Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine | - | X | Y |
| 7-Hydroxy Derivative | Hydroxyl at C6 | 5.35 | T-47D |
| Methylated Derivative | Methyl at C3 | 3.0 | Various |
The methyl group at the C3 position has been associated with increased potency compared to unsubstituted derivatives .
Antimicrobial and Antiviral Properties
Benzimidazole derivatives have also been explored for their antimicrobial and antiviral activities. The unique structure of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine allows it to interact with microbial enzymes or viral proteins, potentially inhibiting their function .
Comparative Analysis with Similar Compounds
To understand the unique properties of (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(7-Methylbenzimidazole) | Lacks phenyl group | Lower enzyme inhibition |
| 1-(7-Methylbenzimidazole) Propanamine | Propanamine instead of ethanamine | Altered pharmacokinetics |
| (S)-1-(7-Methyl-1-phenyl...) | S-enantiomer | Different biological profile |
The presence of the phenyl and ethylamine substituents in (R)-1-(7-Methyl-1-phenyl...) contributes to its unique biological profile compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that (R)-1-(7-Methyl...) significantly inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest.
- Antimicrobial Testing : In vitro assays revealed that this compound showed promising activity against a range of bacterial strains, indicating its potential as a lead for developing new antibiotics.
- Mechanistic Insights : Detailed enzyme assays have shown that this compound can inhibit specific kinases involved in cancer progression, providing insights into its action at the molecular level .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine to improve yield and enantiomeric purity?
- Methodology :
- Reaction Conditions : Use anhydrous potassium carbonate as a base in dioxane under reflux (16 hours) for nucleophilic substitution reactions, as demonstrated in similar benzimidazole syntheses .
- Chiral Resolution : Employ chiral tartaric acid for enantiomeric separation, ensuring 100% enantiomeric excess (ee) via HPLC validation .
- Purification : Recrystallize from ethanol to enhance purity (>99.95%) and remove byproducts .
- Key Parameters : Monitor reaction progress via TLC and optimize stoichiometry of reagents (e.g., aryl amines) to minimize side reactions.
Q. What analytical techniques are recommended for confirming the enantiomeric excess and purity of this compound?
- Methodology :
- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and calculate ee .
- 1H NMR : Verify structural integrity by matching peaks to predicted splitting patterns (e.g., methyl and phenyl protons) .
- LCMS : Confirm molecular weight ([M+H]+ = 251.33) and assess purity via peak integration .
- Data Interpretation : Compare retention times and spectral data with reference standards.
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Methodology :
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Handling : Use inert atmospheres (e.g., N₂) for moisture-sensitive reactions and avoid exposure to strong acids/bases to maintain chemical stability .
- Monitoring : Conduct periodic HPLC analyses to detect decomposition products.
Advanced Research Questions
Q. What structural modifications enhance binding affinity to target proteins like EGFR?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between substituted benzimidazole derivatives and EGFR’s ATP-binding pocket. Focus on R-group substitutions (e.g., -Cl, -CH₃) that improve hydrophobic interactions .
- SAR Studies : Synthesize analogs with variations at R₃/R₄ positions (Table 1 in ) and evaluate IC₅₀ values using kinase inhibition assays.
- Key Findings : Derivatives with electron-withdrawing groups (e.g., -Cl) show improved inhibition due to enhanced hydrogen bonding with Lys745 residues .
Q. How can in silico ADMET analysis predict pharmacokinetic properties of derivatives?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess:
- Absorption : LogP values <5 for optimal membrane permeability.
- Toxicity : Ames test predictions for mutagenicity and hepatotoxicity .
- Validation : Compare in silico results with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to refine models .
- Data Integration : Prioritize derivatives with high gastrointestinal absorption (HIA >80%) and low CYP450 inhibition.
Q. What strategies are effective for functionalizing the benzimidazole core to study biological activity?
- Methodology :
- Urea Derivatives : React with alkyl/aryl isocyanates under basic conditions to form 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)-3-alkylureas, confirmed via IR and ¹H NMR .
- Fluorescent Tagging : Introduce phenanthroimidazole substituents via Suzuki coupling to enable cellular tracking (e.g., fluorescence microscopy) .
Key Considerations
- Contradictions : Limited data on decomposition products ( vs. ’s stability claims) necessitates empirical stability testing.
- Gaps : Environmental fate (e.g., biodegradability) and long-term toxicity remain unstudied.
- Best Practices : Always validate computational predictions with experimental assays to avoid false positives in drug discovery pipelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
